molecular formula C11H16ClNO2 B1378659 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride CAS No. 1423025-26-6

3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride

Cat. No. B1378659
M. Wt: 229.7 g/mol
InChI Key: SLMLYUFZYFSEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is complex. The InChI code for this compound is 1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H . This indicates the presence of a chloride ion (Cl-) along with the organic molecule.


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride is 229.71 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary scientific research applications of derivatives related to 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride involves their synthesis and evaluation for antimicrobial activity. A study by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties. The synthesized compounds exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, along with significant antifungal activity against Candida tenuis and Aspergillus niger. This research highlights the potential use of these compounds in developing new antimicrobial agents [Mickevičienė et al., 2015].

Hydrogen Bonding and Polymorphism

Another application area is in the study of hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. Podjed and Modec (2022) researched three amino alcohols, including derivatives similar to 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid, reacting with quinaldinic acid to yield various salts. These studies provide insights into the hydrogen bonding patterns and polymorphic behaviors of amino acid derivatives, which are crucial for designing drugs with desired solubility and stability properties [Podjed & Modec, 2022].

Enantioseparation

The enantioseparation capabilities of 2-(3-Methylphenyl)propanic acid and its isomers have been examined for their potential in resolving racemic mixtures into their enantiomers, which is vital for the synthesis of chiral drugs. Jin et al. (2020) demonstrated successful enantioseparation of these acids using countercurrent chromatography, indicating the utility of these compounds in chiral drug synthesis and pharmaceutical research [Jin et al., 2020].

Fluorescence Derivatisation

The derivatization of amino acids for fluorescence studies represents another significant application. Frade et al. (2007) investigated 3-(Naphthalen-1-ylamino)propanoic acid derivatives for their potential as fluorescent derivatizing agents. These derivatives showed strong fluorescence, making them suitable for biological assays and the study of biochemical pathways [Frade et al., 2007].

Polymer Modification and Antibacterial Activity

Additionally, Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid derivatives. These modifications enhanced the hydrogels' swelling properties and thermal stability, indicating potential applications in medical and pharmaceutical fields, especially due to their enhanced antibacterial and antifungal activities [Aly & El-Mohdy, 2015].

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(aminomethyl)-3-(3-methylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMLYUFZYFSEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride

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